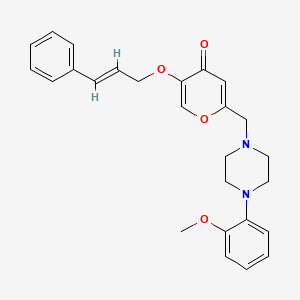

![molecular formula C13H8N4O2S2 B3008248 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide CAS No. 941957-26-2](/img/structure/B3008248.png)

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

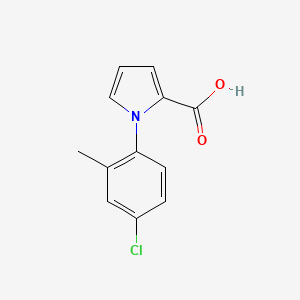

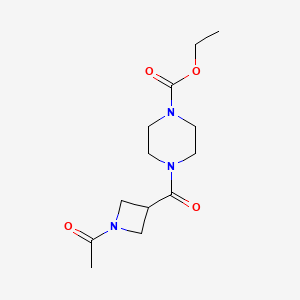

“N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide” is a complex organic compound. It contains a 7-methylbenzo[1,2-d:4,3-d’]bis(thiazole) moiety, which is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The compound also contains an isoxazole moiety and a carboxamide group .

Molecular Structure Analysis

The molecular structure of “N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide” is complex, featuring multiple rings and functional groups. The InChI code for the compound is 1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule .Aplicaciones Científicas De Investigación

- TCMDC-124989 belongs to the quinazolinedione class, which has shown remarkable biological activities. Specifically, TCMDC-125133, a compound structurally related to TCMDC-124989, displays promising antimalarial activity with low toxicity . This compound could be explored further for its potential in combating malaria.

- TCMDC-124989’s synthesis involves rational design and optimization. Researchers have explored modifications to improve its pharmacological properties, such as antimalarial activity and low toxicity . These efforts could lead to novel derivatives with enhanced efficacy.

- SwissADME, an in silico prediction tool, facilitated the exploration of structure-activity relationships (SARs) for TCMDC-124989. Researchers used it to predict the impact of modifications, enabling rapid SAR exploration . This approach accelerates drug discovery.

- Initial SAR studies focused on replacing the valine linker moiety in TCMDC-124989. Compound 2, containing a valine linker, was well-tolerated. Further optimization strategies were based on this finding .

Antimalarial Activity

Drug Discovery and Lead Optimization

In Silico Prediction and SAR Exploration

Valine Linker Replacement

Meta-Position Substitution

Mecanismo De Acción

Target of Action

TCMDC-124989, also known as N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide or N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein translation, a vital process for the survival and growth of the malaria parasite .

Mode of Action

TCMDC-124989 interacts with its target, PfAsnRS, through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124989 adduct via enzyme-mediated production . This interaction results in the inhibition of PfAsnRS, thereby disrupting the protein synthesis process essential for the parasite’s survival .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124989 is the protein translation pathway . By inhibiting PfAsnRS, TCMDC-124989 disrupts the synthesis of proteins, which are crucial for various biological processes within the parasite. This disruption can lead to downstream effects such as impaired growth and development of the parasite, ultimately leading to its death .

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of TCMDC-124989’s action primarily involve the disruption of protein synthesis within the malaria parasite. This disruption leads to a state of amino acid starvation, impairing the parasite’s growth and development . The compound’s potent activity against parasite cultures and its low toxicity towards mammalian cells highlight its potential as an effective antimalarial agent .

Propiedades

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCDQOZZAJWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

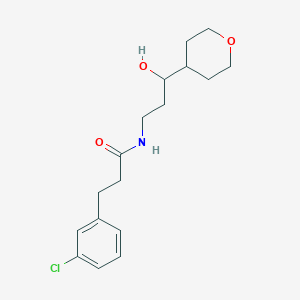

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)

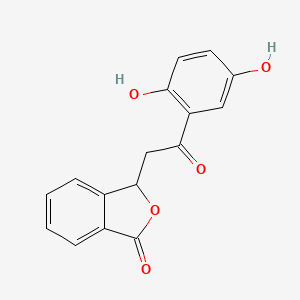

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

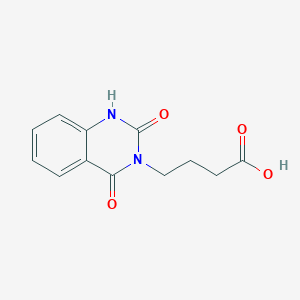

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)